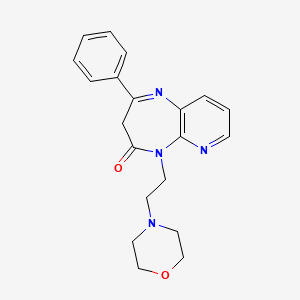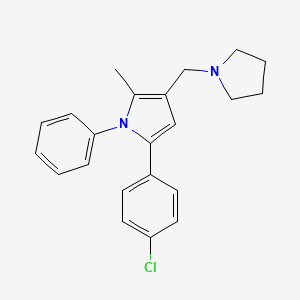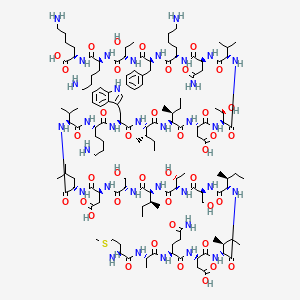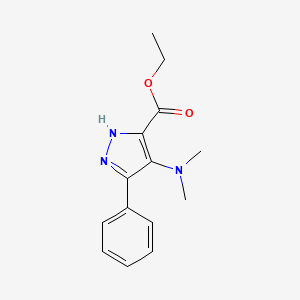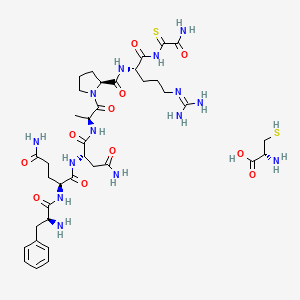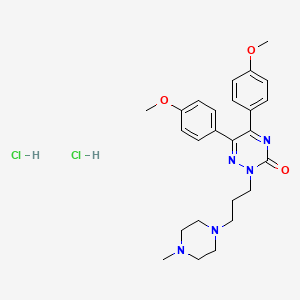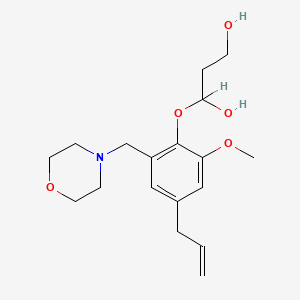
3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol is a complex organic compound that features a unique combination of functional groups, including an allyl group, a methoxy group, a morpholinomethyl group, and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol typically involves multiple steps, starting from readily available precursors. One common approach is to start with eugenol (4-allyl-2-methoxyphenol), which undergoes a series of reactions to introduce the morpholinomethyl group and the propanediol moiety.
Nitration and Reduction: Eugenol can be nitrated using nitric acid to form 4-allyl-2-methoxy-6-nitrophenol, which is then reduced to 4-allyl-2-methoxy-6-aminophenol.
Morpholinomethylation: The aminophenol derivative is then reacted with formaldehyde and morpholine to introduce the morpholinomethyl group.
Propanediol Introduction: Finally, the phenoxy group is reacted with 1,3-propanediol under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Tin and hydrochloric acid (Sn/HCl) are commonly used for reducing nitro groups to amines.
Substitution: Strong nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of nitro groups yields amines.
Aplicaciones Científicas De Investigación
3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and polymers.
Biology: Its derivatives may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.
Industry: Used in the production of biobased polymers and materials.
Comparación Con Compuestos Similares
Similar Compounds
Eugenol (4-allyl-2-methoxyphenol): A precursor in the synthesis of the target compound.
4-Allyl-2-methoxy-6-aminophenol: An intermediate in the synthesis.
3-(4-Allyl-2-methoxy-6-(piperidinomethyl)phenoxy)-1,2-propanediol: A structurally similar compound with a piperidinomethyl group instead of a morpholinomethyl group.
Uniqueness
The uniqueness of 3-(4-Allyl-2-methoxy-6-(morpholinomethyl)phenoxy)-1,3-propanediol lies in its combination of functional groups, which confer distinct chemical and biological properties. The morpholinomethyl group, in particular, can enhance its solubility and binding affinity, making it a valuable compound for various applications.
Propiedades
| 102612-77-1 | |
Fórmula molecular |
C18H27NO5 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
1-[2-methoxy-6-(morpholin-4-ylmethyl)-4-prop-2-enylphenoxy]propane-1,3-diol |
InChI |
InChI=1S/C18H27NO5/c1-3-4-14-11-15(13-19-6-9-23-10-7-19)18(16(12-14)22-2)24-17(21)5-8-20/h3,11-12,17,20-21H,1,4-10,13H2,2H3 |
Clave InChI |
YSPHNNGPUITKLP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC(CCO)O)CN2CCOCC2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)



